molecular formula C26H35N5 B11285652 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11285652
M. Wt: 417.6 g/mol
InChI Key: NPKJZZBECQUUNU-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde derivatives in the presence of trifluoroacetic acid (TFA) as a catalyst . This method allows for the in situ generation of 1H-imidazol-4(5)-amine, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[1,5-a]pyrimidines: Structurally related compounds with diverse pharmacological properties.

Uniqueness

5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the cyclopentylpiperazine moiety differentiates it from other similar compounds, potentially enhancing its selectivity and potency in various applications.

Properties

Molecular Formula

C26H35N5

Molecular Weight

417.6 g/mol

IUPAC Name

5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H35N5/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3

InChI Key

NPKJZZBECQUUNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C5CCCC5

Origin of Product

United States

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